molecular formula C12H16ClNO2 B15307834 Methyl 4-((2-chlorobenzyl)amino)butanoate

Methyl 4-((2-chlorobenzyl)amino)butanoate

Katalognummer: B15307834
Molekulargewicht: 241.71 g/mol
InChI-Schlüssel: RPSUCHFMEGHTQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of butanoic acid and contains a chlorophenyl group attached to an amino butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 2-chlorobenzylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-{[(2-chlorophenyl)methyl]amino}butanoic acid.

    Reduction: Formation of 4-{[(2-chlorophenyl)methyl]amino}butanol.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate
  • Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate
  • Methyl 4-{[(2-bromophenyl)methyl]amino}butanoate

Uniqueness

Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Eigenschaften

Molekularformel

C12H16ClNO2

Molekulargewicht

241.71 g/mol

IUPAC-Name

methyl 4-[(2-chlorophenyl)methylamino]butanoate

InChI

InChI=1S/C12H16ClNO2/c1-16-12(15)7-4-8-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3

InChI-Schlüssel

RPSUCHFMEGHTQE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCNCC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.